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(S)-Phenethyl 2-
Compound Name:

hydroxypropanoate
CAS No.: 1928712-34-8
Cat. No.: B2552991

Get Quote

Executive Summary

In the fields of advanced flavor chemistry, fragrance formulation, and chiral intermediate
synthesis, the stereochemical purity of esters plays a critical role in determining their functional
efficacy and receptor binding affinity. (S)-Phenethyl 2-hydroxypropanoate is a high-value
chiral ester derived from 2-phenylethanol and (S)-lactic acid. Unlike its racemic counterpart, the
isolated (S)-enantiomer exhibits a highly refined olfactory profile and serves as a precise
building block in asymmetric synthesis.

As a Senior Application Scientist, | have structured this technical guide to move beyond basic
identifiers. This whitepaper elucidates the causality behind its stereochemical behavior,
provides a self-validating protocol for enantioselective synthesis, and details the analytical
workflows required to verify its chiral integrity.

Chemical Identity and Structural Parameters
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The accurate identification of (S)-Phenethyl 2-hydroxypropanoate requires distinguishing it
from the general racemic mixtures commonly cataloged in chemical databases. The specific
(S)-enantiomer is registered under CAS Number 1928712-34-8, whereas the racemic or
unspecified stereocenter variants are typically listed under CAS 155449-46-0 or 10138-63-3[1]

2.

Table 1: Quantitative Identifiers and Physicochemical

Properties

Parameter

Value

Chemical Name

(S)-Phenethyl 2-hydroxypropanoate

Synonyms

(S)-2-Phenylethyl lactate; (S)-Phenethyl lactate

CAS Number (S-enantiomer)

1928712-34-8

CAS Number (Racemic/General)

155449-46-0 / 10138-63-3

Molecular Formula

C11H1403

Molecular Weight

194.23 g/mol

SMILES (Stereospecific)

CC(=0)OCCC1=CC=CC=C1

XLogP3 (est) 1.50 - 2.00
Boiling Point (est) 288 -290 °C
Flash Point (est) 145.14 °C

Odor Profile

Floral, sweet, rose, balsamic, with fruity

undertones

Data synthesized from , 1[1], and 2[2].

Mechanistic Role in Olfactory Receptors (Causality
of Stereochemistry)

In the realm of olfaction and receptor binding, stereochemistry dictates the binding affinity
within the chiral environment of G-protein coupled olfactory receptors (ORs). The (S)-
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enantiomer of phenethyl 2-hydroxypropanoate presents a highly specific spatial orientation of
its alpha-hydroxy group.

The Causality: This specific geometry engages in directional hydrogen bonding with receptor
pocket residues. This stereospecific interaction suppresses the "fatty/buttery” off-notes typical
of the racemate, isolating the desirable "sweet, rose, and balsamic" profile[1]. Furthermore, in
complex matrices like dark chocolate, phenylethyl lactate derivatives act as key discriminant
aroma compounds (OAs), where their specific stereochemistry influences the nasal impact
frequency (NIF) and overall organoleptic perception[3].

Synthesis Protocol: Enantioselective Esterification

To synthesize the (S)-enantiomer without compromising the chiral center, a Fischer
esterification is employed under strict thermodynamic control.

Experimental Causality:

o Dean-Stark Apparatus: Esterification is an equilibrium reaction. By continuously removing the
aqueous byproduct, we drive the equilibrium forward via Le Chatelier’s principle, maximizing
the yield.

e Vacuum Distillation: The alpha-hydroxy group of lactic acid is susceptible to thermal
racemization at high temperatures. High-vacuum fractional distillation lowers the boiling
point, preserving the enantiomeric excess (ee).

Step-by-Step Methodology

e Reagent Preparation: Charge a round-bottom flask with equimolar amounts of (S)-lactic acid
(e.g., 0.1 mol) and 2-phenylethanol (0.1 mol) in 100 mL of anhydrous toluene.

o Catalysis: Add 1.5 mol% of p-Toluenesulfonic acid (p-TsOH) as an acid catalyst to protonate
the carbonyl oxygen, increasing its electrophilicity.

o Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture
to 110 °C. Maintain reflux until the theoretical volume of water (1.8 mL) is collected in the
trap, indicating reaction completion.
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e Neutralization & Washing: Cool the mixture to room temperature. Wash the organic layer
twice with 50 mL of 5% NaHCOs to neutralize the p-TsOH, followed by a 50 mL brine wash to

remove residual aqueous impurities.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and remove the toluene
under reduced pressure. Subject the crude product to high-vacuum fractional distillation
(e.g., 0.1 mmHg) to isolate pure (S)-Phenethyl 2-hydroxypropanoate, avoiding
temperatures above 120 °C in the distillation pot.
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Figure 1: Enantioselective synthesis workflow for (S)-Phenethyl 2-hydroxypropanoate.
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Analytical Validation: GC-MS and Chiral
Chromatography

Standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane) cannot resolve
enantiomers due to their identical boiling points and dipole moments.

Experimental Causality: To validate the chiral purity, a cyclodextrin-based chiral stationary
phase is mandatory. The cyclodextrin cavity forms transient, diastereomeric inclusion
complexes with the enantiomers. The (S)-enantiomer exhibits a different binding constant than
the (R)-enantiomer due to steric constraints, enabling baseline resolution. For mass
spectrometry, monitoring the m/z 104 ion is critical, as it represents the styrene radical cation
formed via the McLafferty rearrangement of the phenethyl group.

Step-by-Step Methodology

o Sample Preparation: Dilute the synthesized ester to 1,000 ppm in GC-grade hexane.
Alternatively, for complex matrices (e.qg., flavor extracts), utilize Solid-Phase Microextraction
(SPME) to isolate the volatile fraction[3].

e GC Separation: Inject 1 pL of the sample into a Gas Chromatograph equipped with a chiral
capillary column (e.g., Cyclosil-B, 30m x 0.25mm x 0.25um). Use helium as the carrier gas at
a constant flow of 1.0 mL/min. Program the oven: 80 °C (hold 2 min), ramp at 3 °C/min to
200 °C.

o MS Detection: Operate the Mass Spectrometer in Electron lonization (EI) mode at 70 eV. Set
the scan range from m/z 40 to 300. Monitor primary diagnostic fragments: m/z 104 (styrene
ion), m/z 91 (tropylium ion), and m/z 77 (phenyl cation).

o Data Analysis: Identify the (S) and (R) peaks based on retention time standards. Calculate
the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks:
ee (%) =[(AUC_S - AUC_R)/ (AUC_S + AUC_R)] x 100
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Figure 2: GC-MS analytical validation workflow for chiral purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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